molecular formula C6H12Cl3N3 B15227484 6-(Aminomethyl)pyridin-2-amine trihydrochloride

6-(Aminomethyl)pyridin-2-amine trihydrochloride

Cat. No.: B15227484
M. Wt: 232.5 g/mol
InChI Key: CGDWUZRAIIZRFC-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2-amine trihydrochloride (CAS No. 380394-86-5) is a pyridine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 2-position of the pyridine ring, with three hydrochloride counterions enhancing its solubility in aqueous environments. This compound is commonly utilized as a building block in pharmaceutical and agrochemical research due to its reactive primary amine groups, which facilitate coupling reactions and molecular diversification . Supplier catalogs indicate its availability in varying quantities (e.g., 250 mg to 5 g) with a purity of ≥95%, consistent with industry standards for synthetic intermediates .

Properties

Molecular Formula

C6H12Cl3N3

Molecular Weight

232.5 g/mol

IUPAC Name

6-(aminomethyl)pyridin-2-amine;trihydrochloride

InChI

InChI=1S/C6H9N3.3ClH/c7-4-5-2-1-3-6(8)9-5;;;/h1-3H,4,7H2,(H2,8,9);3*1H

InChI Key

CGDWUZRAIIZRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-2-amine trihydrochloride typically involves the reaction of 2-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the trihydrochloride salt. The process can be summarized as follows:

    Starting Material: 2-aminomethylpyridine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: Controlled temperature and pH

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The steps include:

    Bulk Synthesis: Using automated reactors to mix 2-aminomethylpyridine with hydrochloric acid.

    Purification: Crystallization and filtration to obtain the pure trihydrochloride salt.

    Quality Control: Ensuring the product meets industry standards for purity and composition.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, such as:

    Oxides: Formed through oxidation reactions.

    Amines: Produced via reduction reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

6-(Aminomethyl)pyridin-2-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Pyridine Derivatives

Compound Name CAS No. Molecular Formula Key Substituents Hydrochloride Form Reference
This compound 380394-86-5 C₆H₁₁Cl₃N₃ 2-aminomethyl pyridine Trihydrochloride
(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride 2703746-11-4 C₇H₁₃Cl₃N₃ Chiral 1-aminoethyl at 2-position Trihydrochloride
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride 2920220-00-2 C₈H₁₂Cl₂F₃N₃ 4-CF₃, chiral 1-aminoethyl at 2-position Dihydrochloride
6-(Difluoromethyl)pyridin-3-amine hydrochloride 1646152-50-2 C₆H₇ClF₂N₂ 3-amine, difluoromethyl at 6-position Monohydrochloride
6-Bromo-N-piperidin-3-ylpyridin-2-amine hydrochloride 1185319-74-7 C₁₀H₁₅ClBrN₃ 6-bromo, piperidine at 2-position Monohydrochloride

Key Observations :

  • Substituent Position: The target compound’s 2-aminomethyl group contrasts with derivatives like 6-(Difluoromethyl)pyridin-3-amine hydrochloride, where substituents are at the 3-position. Positional differences influence electronic properties and steric interactions in downstream reactions .
  • Chirality: The (R)-6-(1-Aminoethyl) analog introduces stereochemical complexity, which may affect receptor binding in bioactive molecules .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Purity Solubility (Inference)
This compound 247.53 5 6 ≥95% High (trihydrochloride)
(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride 278.10 5 6 ≥95% High
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride 278.10 4 6 ≥95% Moderate (dihydrochloride)
6-(Difluoromethyl)pyridin-3-amine hydrochloride 180.58 3 4 95% Moderate
6-Bromo-N-piperidin-3-ylpyridin-2-amine hydrochloride 292.61 3 4 98% Low (bulky substituents)

Key Observations :

  • Hydrochloride Salts: The trihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono- or dihydrochloride analogs, critical for biological assays .

Biological Activity

6-(Aminomethyl)pyridin-2-amine trihydrochloride is a chemical compound known for its diverse biological activities, particularly in pharmacology. This compound, characterized by its pyridine ring and aminomethyl group, has garnered attention for its potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10Cl3N3
  • Molecular Weight : Approximately 232.54 g/mol
  • Solubility : Enhanced solubility in water due to the trihydrochloride form, making it suitable for various applications in chemical synthesis and biological research .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amine group allows for:

  • Nucleophilic Substitution Reactions : This property facilitates the compound's participation in various chemical reactions, crucial for synthesizing more complex organic molecules and pharmaceuticals .
  • Binding Affinity : Studies suggest that this compound may interact with ribosomal RNA, specifically binding to unique sites within the bacterial ribosome, which can inhibit protein synthesis .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties :
    • The compound exhibits significant antibacterial activity against various strains, including Mycobacterium tuberculosis. Its interaction with ribosomal targets enhances its efficacy in inhibiting bacterial growth .
    • Comparative studies indicate that structural analogs of this compound also show varied antimicrobial activities, emphasizing the importance of specific functional groups in enhancing potency .
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that derivatives of pyridine compounds can inhibit CDP reductase activity and exhibit cytotoxicity against cancer cell lines such as L1210 leukemia. The most potent derivatives showed IC50 values around 1.0 to 1.4 µM .
  • Pharmacological Applications :
    • The compound's structural features suggest potential applications in drug design, particularly as an inhibitor or modulator of enzyme activity related to various diseases .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be observed when compared to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-AminopyridineC5H7NLacks the aminomethyl group; used in dye synthesis.
4-AminobenzylamineC7H10N2Contains an amino group on a benzene ring; used in pharmaceuticals.
2-Amino-5-methylpyridineC6H8N2Methyl substitution at position 5; potential agrochemical uses.
(R)-6-(1-Aminoethyl)pyridin-2-amineC7H14Cl3N3Contains an ethyl group; studied for stereochemistry in drug design.

The specific combination of functional groups in this compound enhances its solubility and reactivity compared to these similar compounds .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Activity :
    • A study demonstrated that the compound effectively inhibited M. tuberculosis at concentrations significantly lower than those required for other structural analogs, confirming its potential as an effective antibacterial agent .
  • Cytotoxicity Evaluation :
    • In vivo experiments with derivatives showed promising results against L1210 leukemia-bearing mice, indicating that these compounds could prolong survival rates when administered at specific dosages .
  • Mechanistic Insights :
    • Research into the binding interactions revealed that the pyridyl moiety plays a critical role in stabilizing interactions within the ribosomal active site, which is essential for avoiding efflux by bacterial pumps .

Q & A

Q. What are the recommended synthetic pathways for 6-(aminomethyl)pyridin-2-amine trihydrochloride, and how can purity be optimized?

A typical synthesis involves functionalizing pyridine at the 2- and 6-positions via sequential amination and aminomethylation. For example:

  • Step 1 : Protect the pyridine nitrogen to prevent unwanted side reactions (e.g., using Boc groups).
  • Step 2 : Introduce the aminomethyl group at position 6 via reductive amination or nucleophilic substitution .
  • Step 3 : Deprotect and form the trihydrochloride salt by treating with HCl in a polar solvent (e.g., ethanol/water mixture).
    Purity Optimization : Use recrystallization (e.g., ethanol/ether) or reverse-phase HPLC, monitoring purity via LC-MS (>98% by area under the curve) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., δ 8.2 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 191.31 for the free base) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water (>50 mg/mL) due to the trihydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Stable at 4°C in dry, dark conditions for >6 months. Avoid prolonged exposure to light or high pH (>8), which may degrade the amine groups .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking Studies : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the amine groups and active-site residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Perform assays (e.g., IC50_{50}) across multiple cell lines to identify context-dependent effects.
  • Metabolite Profiling : Use LC-MS to detect degradation products or metabolites that may confound results (e.g., oxidative deamination) .
  • Control Experiments : Include structurally similar analogs (e.g., methyl ester derivatives) to isolate the role of the trihydrochloride moiety .

Q. How can degradation pathways be characterized under oxidative or acidic conditions?

  • Forced Degradation : Expose the compound to 0.1% H2_2O2_2 (oxidative) or 0.1M HCl (acidic) at 40°C for 24 hours.
  • Analysis : Monitor via HPLC-MS to identify major degradation products (e.g., pyridine N-oxide or deaminated derivatives) .

Methodological Challenges and Solutions

Q. How to design a SAR study for derivatives of this compound?

  • Structural Modifications : Synthesize analogs with varying substituents (e.g., halogenation at position 4 or alkylation of the aminomethyl group) .
  • Activity Testing : Compare IC50_{50} values in enzymatic assays (e.g., kinase inhibition) and logP values to correlate hydrophobicity with activity .

Q. What strategies mitigate hygroscopicity issues during handling?

  • Storage : Use desiccants (e.g., silica gel) in sealed vials under inert gas (N2_2).
  • Lyophilization : Convert to a free base temporarily for hygroscopic-sensitive reactions .

Key Citations

  • Synthesis and analog comparison:
  • Stability and analytical methods:
  • Computational modeling:

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